molecular formula C22H28N2O4S B2996745 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 921915-23-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2996745
CAS No.: 921915-23-3
M. Wt: 416.54
InChI Key: UXNVRWRXHOULNJ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 422.56 g/mol
  • CAS Number : 921993-21-7
  • IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide

The biological activity of this compound is hypothesized to stem from its ability to form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target proteins. This allows it to potentially modulate various biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to N-(5-isobutyl...) exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
    • A study demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
  • Antitumor Effects :
    • Some analogs have been evaluated for their cytotoxicity against cancer cell lines.
    • In vitro assays revealed that these compounds can induce apoptosis in certain cancer types.
  • Anti-inflammatory Properties :
    • There is evidence suggesting that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells,
Anti-inflammatoryDecrease in cytokine levels

Detailed Research Findings

  • Antimicrobial Studies :
    • A series of tests conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Cytotoxicity Assays :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound could significantly reduce cell viability at micromolar concentrations. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis markers.
  • Inflammatory Response Modulation :
    • Experiments using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential anti-inflammatory mechanisms.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15(2)13-24-19-12-17(8-11-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-6-16(3)7-10-18/h6-12,15,23H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNVRWRXHOULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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